potassium;(2,4-difluorophenyl)-trifluoroboranuide
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Overview
Description
Potassium (2,4-difluorophenyl)-trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of fluorine atoms in the phenyl ring enhances its chemical properties, making it a versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,4-difluorophenyl)-trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of potassium (2,4-difluorophenyl)-trifluoroboranuide often involves large-scale reactions using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,4-difluorophenyl)-trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, potassium (2,4-difluorophenyl)-trifluoroboranuide reacts with aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures .
Major Products Formed
The major products formed from the reactions involving potassium (2,4-difluorophenyl)-trifluoroboranuide are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2,4-difluorophenyl)-trifluoroboranuide has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly those containing fluorine atoms, which can improve drug efficacy and metabolic stability.
Mechanism of Action
The mechanism by which potassium (2,4-difluorophenyl)-trifluoroboranuide exerts its effects involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling reaction. This complex undergoes transmetalation, followed by reductive elimination, leading to the formation of the desired biaryl product. The presence of fluorine atoms in the phenyl ring can influence the electronic properties of the compound, enhancing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-fluorophenyl)-trifluoroborate
- Potassium (2,6-difluorophenyl)-trifluoroborate
Uniqueness
Potassium (2,4-difluorophenyl)-trifluoroboranuide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in cross-coupling reactions .
Properties
IUPAC Name |
potassium;(2,4-difluorophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKNPYRMYVEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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